Superior Stokes Shift of AFC Fluorophore Reduces Spectral Overlap Compared to AMC Substrates
Z-YVAD-AFC employs the AFC (7-amino-4-trifluoromethylcoumarin) fluorophore, which exhibits a significantly larger Stokes shift than AMC (7-amino-4-methylcoumarin)-based substrates such as Ac-YVAD-AMC. The trifluoromethyl substitution on the coumarin ring shifts the emission maximum to a longer wavelength while maintaining similar excitation characteristics, thereby reducing spectral overlap between excitation and emission channels . This directly translates to lower background fluorescence and improved assay sensitivity .
| Evidence Dimension | Fluorescence spectral properties (Stokes shift) |
|---|---|
| Target Compound Data | Ex/Em = 400 nm / 505 nm; Stokes shift = 105 nm |
| Comparator Or Baseline | Ac-YVAD-AMC (AMC fluorophore): Ex/Em = 380 nm / 460 nm; Stokes shift = 80 nm |
| Quantified Difference | Stokes shift 31% larger (105 nm vs. 80 nm) |
| Conditions | Free fluorophore in aqueous buffer following enzymatic cleavage |
Why This Matters
The larger Stokes shift minimizes excitation light contamination in the emission channel, enabling more sensitive detection of low-abundance caspase-1 activity in cell lysates and reducing false-negative results in inhibitor screening.
